![molecular formula C7H13ClO3S B13506889 rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride: is a chemical compound with the molecular formula C7H13ClO3S. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride typically involves the reaction of 6-methyloxan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: The reaction is carried out in aqueous conditions, often with a mild acid or base to catalyze the process.
Major Products:
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfide.
Hydrolysis: The major product is the corresponding sulfonic acid.
Applications De Recherche Scientifique
rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemistry: It is employed in the modification of biomolecules such as proteins and peptides.
Material Science: The compound is used in the synthesis of functional materials and polymers.
Mécanisme D'action
The mechanism of action of rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
rac-[(2R,6R)-6-methyloxan-2-yl]methanesulfonylchloride: This compound is a diastereomer of rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride, differing in the stereochemistry at the 6-position.
rac-[(2S,6S)-6-methyloxan-2-yl]methanesulfonylchloride: Another diastereomer with different stereochemistry at both the 2- and 6-positions.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and the properties of the products formed. The presence of the methanesulfonyl group makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C7H13ClO3S |
|---|---|
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
[(2S,6R)-6-methyloxan-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-6-3-2-4-7(11-6)5-12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
XFTNCRHZKGENJY-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@H](O1)CS(=O)(=O)Cl |
SMILES canonique |
CC1CCCC(O1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



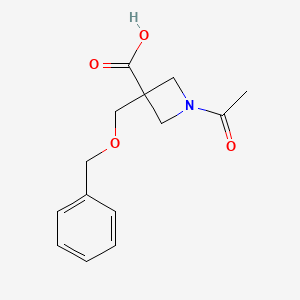
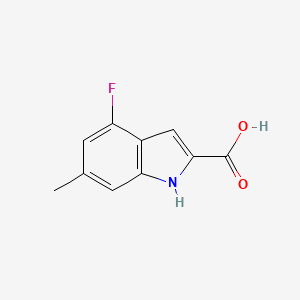
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
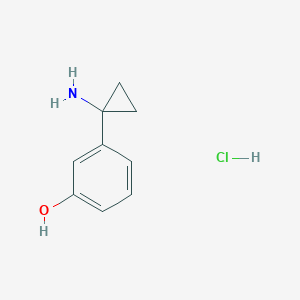
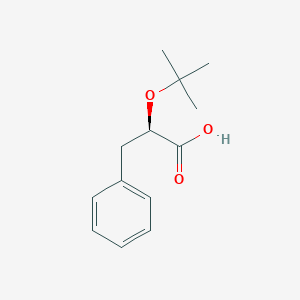
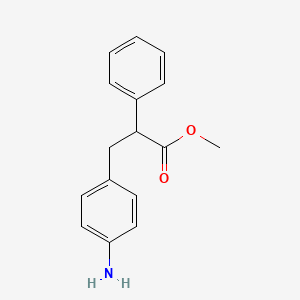
![[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B13506845.png)
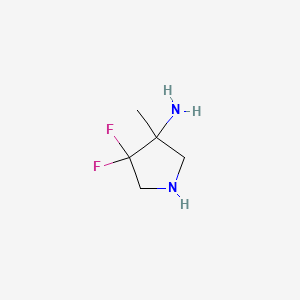
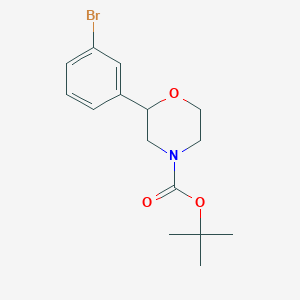
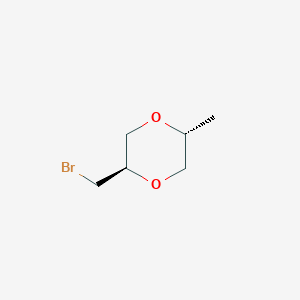
![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
